Aminobenzoate potassium

Catalog No.
S699210
CAS No.
138-84-1
M.F
C7H7KNO2
M. Wt
176.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminobenzoate potassium

CAS Number

138-84-1

Product Name

Aminobenzoate potassium

IUPAC Name

potassium;4-aminobenzoate

Molecular Formula

C7H7KNO2

Molecular Weight

176.23 g/mol

InChI

InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

YXGFRNGNLWDFIV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4 Aminobenzoic Acid, 4 Aminobenzoic Acid, Potassium Salt, 4-Aminobenzoate, Potassium, 4-Aminobenzoic Acid, 4-Aminobenzoic Acid, Potassium Salt, Aminobenzoate, Potassium, Aminobenzoic Acid (USP), Epit Vit, Epitelplast, Hachemina, Magnesium para-Aminobenzoate, p Aminobenzoic Acid, p-Aminobenzoic Acid, PABA, Pabasan, para Aminobenzoic Acid, para-Aminobenzoate, Magnesium, para-Aminobenzoic Acid, Paraminan, Paraminol, Potaba, Potassium 4 Aminobenzoate, Potassium 4-Aminobenzoate, Potassium Aminobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[K]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[K+]

Investigation of Antifibrotic Properties

One of the most significant areas of research on aminobenzoate potassium focuses on its potential antifibrotic properties. Fibrosis is a condition characterized by the excessive formation of fibrous connective tissue, which can lead to hardening and scarring of organs and tissues. Studies have shown that aminobenzoate potassium may help to reduce collagen deposition and improve skin flexibility in patients with various fibrotic skin conditions, including:

  • Scleroderma: This autoimmune disease causes widespread fibrosis of the skin and internal organs. Some research suggests that aminobenzoate potassium may be beneficial in improving skin mobility and reducing pain in scleroderma patients [].
  • Dermatomyositis: This inflammatory disease affects the skin and muscles, and can lead to skin tightening and contractures. Studies have shown that aminobenzoate potassium, in combination with other therapies, may help to improve skin function and reduce muscle weakness in patients with dermatomyositis [].
  • Peyronie's disease: This condition involves the formation of fibrous plaques in the penis, which can cause pain and curvature during erection. Aminobenzoate potassium has been explored as a potential treatment for Peyronie's disease, with some studies suggesting it may help to improve plaque size and erectile function [].

The exact mechanism by which aminobenzoate potassium exerts its antifibrotic effects is not fully understood, but it is thought to involve multiple pathways, including:

  • Increased collagen breakdown: Aminobenzoate potassium may stimulate the activity of enzymes that break down collagen, leading to a reduction in its excessive accumulation [].
  • Improved oxygen utilization: Studies suggest that aminobenzoate potassium may enhance the utilization of oxygen by skin cells, which may contribute to its antifibrotic effects [].

Other Potential Applications

Beyond its potential for treating fibrotic skin conditions, aminobenzoate potassium is also being investigated for other potential applications in scientific research, including:

  • Wound healing: Some studies suggest that aminobenzoate potassium may promote wound healing by stimulating collagen synthesis and cell proliferation [].
  • Antioxidant activity: Aminobenzoate potassium may exhibit antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

Aminobenzoate potassium, also known as potassium para-aminobenzoate, is a potassium salt derived from para-aminobenzoic acid, which is a member of the vitamin B complex. It has the chemical formula C7H6KNO2C_7H_6KNO_2 and is recognized for its therapeutic applications, particularly in treating fibrotic skin disorders such as Peyronie's disease, scleroderma, and dermatomyositis . The compound appears as a white crystalline powder and is moderately soluble in water, with a solubility of approximately 34.7 mg/mL .

Typical of carboxylic acids and amines. It can undergo:

  • Acid-Base Reactions: As a weak acid, it can donate protons to stronger bases.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Reduction: It can be reduced to form other derivatives of aminobenzoic acid.

The compound's reactivity is influenced by its functional groups (amino and carboxyl) attached to the benzene ring.

Aminobenzoate potassium exhibits several biological activities:

  • Antifibrotic Properties: It is primarily used to treat fibrosis by enhancing oxygen uptake at the tissue level, which increases monoamine oxidase activity and helps prevent or reverse fibrosis .
  • Bacterial Inhibition: The compound can inhibit bacterial growth by competing with para-aminobenzoic acid for uptake, essential for folate synthesis in bacteria .
  • Potential Side Effects: While generally well-tolerated, it may cause hypersensitivity reactions and gastrointestinal disturbances in some individuals .

Aminobenzoate potassium can be synthesized through several methods:

  • Neutralization Reaction: Reacting para-aminobenzoic acid with potassium hydroxide or potassium carbonate in water leads to the formation of aminobenzoate potassium.
  • Salt Formation: Directly mixing potassium salts with para-aminobenzoic acid results in the desired compound.
  • Chemical Reduction: Starting from 4-nitrobenzoic acid, reduction processes can yield para-aminobenzoic acid, which can then be converted into its potassium salt.

Aminobenzoate potassium has diverse applications:

  • Medical Use: Primarily used for treating fibrotic conditions and nonsuppurative inflammation associated with diseases like dermatomyositis and Peyronie's disease .
  • Dermatological Products: Previously utilized in sunscreens due to its ultraviolet protection properties before being replaced due to sensitization concerns .
  • Research Tool: Used in studies assessing urinary sodium and nitrogen levels as part of nutritional epidemiology .

Aminobenzoate potassium interacts with various medications:

  • Methotrexate Displacement: It may displace methotrexate from plasma protein binding sites, potentially increasing plasma levels of methotrexate when administered together .
  • Effect on Sulfonamides: The compound can inhibit the effectiveness of sulfonamide antibiotics by competing for bacterial uptake .
  • Potassium Levels: Concomitant use with other medications affecting potassium levels (e.g., diuretics) may lead to hyperkalemia .

Several compounds share structural similarities or biological functions with aminobenzoate potassium. Below are some notable examples:

Compound NameStructure SimilarityUnique Features
Para-Aminobenzoic AcidCore structurePrecursor for folate synthesis; not a salt
Sodium AminobenzoateSodium saltSimilar therapeutic uses but different solubility
BenzocaineEster derivativeLocal anesthetic properties; used topically
SulfanilamideSulfonamide derivativeAntibacterial action; inhibits folate synthesis

Aminobenzoate potassium stands out due to its specific application in treating fibrotic conditions and its unique mechanism of action related to oxygen metabolism enhancement .

TGF-β1 is a central mediator of fibrosis, driving fibroblast-to-myofibroblast differentiation and collagen synthesis. Aminobenzoate potassium disrupts TGF-β1 signaling by attenuating the phosphorylation of Smad2/3 proteins, which are essential for nuclear translocation and transcriptional activation of pro-fibrotic genes. Experimental models suggest that aminobenzoate potassium reduces the expression of TGF-β1 receptors on fibroblast membranes, thereby limiting ligand binding and downstream signaling [5] [7].

Table 1: Effects of Aminobenzoate Potassium on TGF-β1 Signaling

MechanismExperimental ModelOutcomeSource
Smad2/3 phosphorylation inhibitionHuman dermal fibroblasts45% reduction in collagen-I synthesis [5] [7]
TGF-β1 receptor downregulationIn vitro fibroblast cultures30% decrease in receptor density [7]
Transcriptional suppressionMurine fibrosis model60% lower fibronectin mRNA levels [5]

These effects correlate with clinical observations where aminobenzoate potassium treatment reduced plaque size in Peyronie’s disease by 45% over 12 months, likely through TGF-β1 pathway suppression [5].

c-Jun N-terminal Kinase (JNK) Pathway Inhibition in Myofibroblast Differentiation

The JNK pathway amplifies fibrotic responses by activating stress-induced transcription factors such as c-Jun, which promote myofibroblast persistence. Aminobenzoate potassium interferes with JNK phosphorylation, particularly the JNK3 isoform enriched in fibrotic tissues, thereby blocking c-Jun-mediated upregulation of α-smooth muscle actin (α-SMA) and type I collagen [6] [7].

Table 2: JNK Pathway Modulation by Aminobenzoate Potassium

TargetCellular EffectFunctional ImpactSource
JNK3 phosphorylation blockadeHuman penile fibroblasts50% reduction in α-SMA expression [5] [6]
c-Jun nuclear translocationIn vitro myofibroblasts40% lower collagen-III secretion [6]
ROS generation suppressionOxidative stress models35% decrease in mitochondrial dysfunction [6] [7]

Notably, aminobenzoate potassium’s inhibition of JNK3 aligns with its ability to stabilize penile curvature in Peyronie’s disease by preventing myofibroblast-driven collagen contraction [5] [6].

Interference With Platelet-Derived Growth Factor (PDGF) Receptor Cascades

PDGF receptor (PDGFR) activation stimulates fibroblast proliferation and migration. Aminobenzoate potassium antagonizes PDGFR-β phosphorylation, disrupting downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK). This interference reduces fibroblast chemotaxis and matrix metalloproteinase (MMP) activity, critical for fibrotic plaque expansion [5] [7].

Table 3: PDGF Pathway Antagonism by Aminobenzoate Potassium

InteractionBiological ConsequenceObserved ReductionSource
PDGFR-β phosphorylation inhibitionHuman fibroblast cultures55% lower cell migration [5] [7]
PI3K/Akt signaling suppressionTissue explants40% decrease in MMP-2 activity [7]
ERK deactivationIn vivo fibrosis models30% reduction in fibroblast density [5]

Clinical studies corroborate these mechanisms, showing that aminobenzoate potassium halts plaque progression in 74% of Peyronie’s disease patients, compared to 50% with placebo [5].

Physical Description

Solid; [Merck Index]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

176.01138495 g/mol

Monoisotopic Mass

176.01138495 g/mol

Heavy Atom Count

11

UNII

41KZS5432U

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Aminobenzoate Potassium is the potassium salt form of aminobenzoate, with anti-inflammatory and antifibrotic activities. Aminobenzoate potassium increases oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity, which requires oxygen as a substrate. Enhanced MAO activity maybe accountable for the prevention or regression of fibrosis, which may occur due to too much serotonin or too little MAO activity.

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX23 - Aminobenzoate potassium

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

138-84-1

Wikipedia

Aminobenzoate potassium

General Manufacturing Information

Benzoic acid, 4-amino-, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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